(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1697534-65-8
VCID: VC3424289
InChI: InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3
SMILES: CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol

(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

CAS No.: 1697534-65-8

Cat. No.: VC3424289

Molecular Formula: C11H17N3OS

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone - 1697534-65-8

Specification

CAS No. 1697534-65-8
Molecular Formula C11H17N3OS
Molecular Weight 239.34 g/mol
IUPAC Name (3-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Standard InChI InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3
Standard InChI Key ZATATJFUFLUINN-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N
Canonical SMILES CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N

Introduction

Chemical Structure and Properties

Molecular Composition

(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone consists of two primary structural components: a 3-aminopiperidine group and a 2,4-dimethylthiazole group connected by a carbonyl linkage. The compound features a 3-aminopiperidine moiety, which is found in several biologically active compounds including those with potential applications in treating conditions associated with NETosis . The thiazole ring with methyl substitutions at positions 2 and 4 contributes to its unique chemical profile, potentially influencing both its physical properties and biological activities.

Physicochemical Properties

Based on analysis of similar structures, we can infer several potential physicochemical properties of (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone:

PropertyEstimated ValueBasis of Estimation
Molecular Weight~253 g/molCalculated from molecular formula
SolubilityModerately soluble in polar solventsBased on functional groups present
LogP1.2-1.8Estimated from similar aminopiperidine compounds
pKa~9.5 (amino group)Based on typical 3-aminopiperidine compounds
Hydrogen Bond Donors1NH2 group
Hydrogen Bond Acceptors3C=O, thiazole N, NH2

Structural Analysis

Key Functional Groups

The structure contains several key functional groups that could influence its chemical reactivity and biological interactions:

  • The 3-aminopiperidine group: The primary amine positioned at carbon-3 of the piperidine ring is a common pharmacophore in many bioactive molecules, including several enzyme inhibitors . This functional group is capable of forming hydrogen bonds and can participate in salt bridge interactions with biological targets.

  • The carbonyl linkage: This amide bond connecting the piperidine and thiazole moieties contributes to the conformational rigidity of the molecule and serves as a hydrogen bond acceptor in potential biological interactions.

  • The 2,4-dimethylthiazole group: This heterocyclic component features a thiazole ring with methyl substituents at positions 2 and 4. Thiazole rings are prevalent in numerous pharmaceutically active compounds, potentially contributing to target specificity and metabolic stability.

Structural Similarity Analysis

Examination of related compounds reveals consistent patterns in structure-activity relationships. The [(3R)-3-aminopiperidin-1-yl] moiety appears in compounds with diverse biological activities, including the structurally more complex [(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone . This suggests the 3-aminopiperidine scaffold serves as an important pharmacophore, potentially contributing to receptor binding or enzyme inhibition properties.

Synthetic ApproachKey IntermediatesReaction Conditions
Amide Coupling2,4-dimethylthiazole-5-carboxylic acid + 3-aminopiperidineCondensing agent (e.g., HATU, EDC/HOBt), base, RT, 12-24h
Acylation2,4-dimethylthiazole-5-carbonyl chloride + 3-aminopiperidineBase (TEA/DIPEA), DCM, 0°C to RT
Protected Amine ApproachBoc-protected 3-aminopiperidine + acid derivative, followed by deprotection1) Coupling agent, 2) TFA/DCM

Synthesis Considerations

When synthesizing this compound, several considerations must be addressed to ensure selectivity and yield. The presence of two nucleophilic nitrogen atoms (the piperidine nitrogen and the primary amine) creates potential regioselectivity challenges. Similar to the approaches described for triazine derivatives, protection-deprotection strategies might be necessary . The reaction of 3-Boc-aminopiperidine with the appropriate thiazole carboxylic acid derivative, followed by Boc deprotection using TFA, would likely provide a viable synthetic route.

Comparative Analysis with Related Compounds

Aminopiperidine Derivatives

Several aminopiperidine derivatives have been studied for various biological applications. The table below compares (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone with structurally related compounds:

CompoundStructural DifferencesReported ActivitiesReference
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanoneReference compoundPotential enzyme inhibition (inferred)-
(3-Aminopiperidin-1-yl)-(thiolan-3-yl)methanoneThiolan ring instead of thiazoleNot specified in sources
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanoneAmino at position 4, different heterocycleNot specified in sources
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanoneStereospecific, complex heterocyclic systemPotential pharmaceutical applications

Research Gaps and Future Directions

Synthesis and Characterization

Despite the potential importance of (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, significant research gaps remain in its synthesis, characterization, and biological evaluation. Future research should focus on:

  • Developing efficient and scalable synthesis methods specifically optimized for this compound.

  • Comprehensive physical characterization, including spectroscopic analysis (NMR, IR, MS) and crystallographic studies.

  • Investigation of stereochemical aspects, particularly if the 3-aminopiperidine component is used in its enantiomerically pure form.

Biological Evaluation

To establish the pharmaceutical potential of this compound, several biological studies are warranted:

  • Target identification using proteomic approaches to determine primary binding partners.

  • In vitro assays against various enzyme systems, particularly those inhibited by related aminopiperidine derivatives.

  • Cell-based assays to determine effects on key cellular pathways, including those involved in inflammation and cellular proliferation.

  • Structure-activity relationship studies to optimize activity and selectivity.

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